molecular formula C16H16BrNO2 B255577 N-(3-bromophenyl)-2-propoxybenzamide

N-(3-bromophenyl)-2-propoxybenzamide

Cat. No.: B255577
M. Wt: 334.21 g/mol
InChI Key: LNJSLEAAWFSQGF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-propoxybenzamide is a brominated benzamide derivative characterized by a propoxy group at the ortho-position of the benzamide core and a 3-bromophenyl substituent on the amide nitrogen. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, while the propoxy group enhances lipophilicity compared to shorter alkoxy chains like methoxy or ethoxy .

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

N-(3-bromophenyl)-2-propoxybenzamide

InChI

InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19)

InChI Key

LNJSLEAAWFSQGF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

N-(2-nitrophenyl)-4-bromo-benzamide (Compound I)

Key Differences :

  • Substituent Positions : Compound I features a nitro group at the ortho-position of the aniline ring and a bromine at the para-position of the benzamide core, unlike the meta-bromophenyl and ortho-propoxy groups in the target compound .
  • Electronic Effects : The nitro group in Compound I is a strong electron-withdrawing group, reducing electron density on the aromatic ring. In contrast, the propoxy group in N-(3-bromophenyl)-2-propoxybenzamide is electron-donating, altering reactivity in substitution reactions.

3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Key Differences :

  • Backbone Structure : This compound has a branched propanamide backbone with hydroxyl and methyl groups at C2, distinguishing it from the planar benzamide core of the target compound .
  • Substituent Complexity : The presence of trifluoromethyl and nitro groups on the phenyl ring enhances its electron-deficient character compared to the simpler 3-bromophenyl group in this compound.

N,N-dimethyl-2-propoxybenzamide (3k)

Key Differences :

  • Amide Substitution : The dimethylamine group in 3k replaces the 3-bromophenyl group in the target compound, eliminating steric hindrance and altering electronic interactions.
  • Lipophilicity : The absence of bromine in 3k reduces molecular weight (MW = 207.3 g/mol) compared to this compound (MW = 318.2 g/mol).
  • Synthetic Utility : 3k is often used as a precursor in Suzuki-Miyaura coupling reactions, whereas brominated analogs like the target compound are more likely to participate in nucleophilic aromatic substitutions .

Data Table: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₆H₁₆BrNO₂ 318.2 3-bromophenyl (amide N), 2-propoxy (benzamide) High lipophilicity, moderate reactivity
N-(2-nitrophenyl)-4-bromo-benzamide C₁₃H₉BrN₂O₃ 321.1 2-nitrophenyl (amide N), 4-bromo (benzamide) Electron-deficient, crystalline polymorphism
3k (N,N-dimethyl-2-propoxybenzamide) C₁₂H₁₇NO₂ 207.3 N,N-dimethyl (amide), 2-propoxy (benzamide) Low steric hindrance, synthetic versatility
3-Bromo-2-hydroxy-2-methyl-N-[...] C₁₁H₁₀BrF₃N₂O₄ 385.1 4-nitro-3-(trifluoromethyl)phenyl, 3-bromo-2-hydroxy-2-methyl (propanamide) High hydrophobicity, hydrogen-bond donor

Research Findings and Implications

  • Synthetic Accessibility : this compound can be synthesized via nucleophilic acyl substitution, similar to Compound I . However, the propoxy group requires longer reaction times compared to methoxy analogs due to steric effects.
  • Biological Relevance : Brominated benzamides are explored as kinase inhibitors, where the bromine atom’s position (meta vs. para) significantly affects target binding affinity. The meta-bromo configuration in the target compound may reduce off-target interactions compared to para-substituted analogs .
  • Material Science Applications : The propoxy group enhances thermal stability in polymeric matrices compared to shorter alkoxy chains, as observed in analogs like 3k .

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